1,3-Dimethylimidazolium iodide

説明

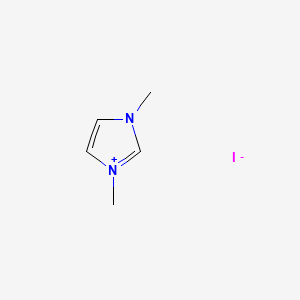

1,3-Dimethylimidazolium iodide: is an organic compound with the molecular formula C5H9IN2. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. This compound is known for its high thermal stability, low volatility, and unique solubility properties, making it useful in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium iodide can be synthesized through the reaction of 1-methylimidazole with iodomethane. The reaction typically takes place in an anhydrous solvent such as methylene chloride. The mixture is cooled to 5°C, and iodomethane is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed by rotary evaporation, yielding this compound as a solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .

化学反応の分析

Types of Reactions: 1,3-Dimethylimidazolium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The imidazol

生物活性

1,3-Dimethylimidazolium iodide (DMIM·I) is an ionic liquid that has garnered interest in various fields, particularly in biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHIN

- Molecular Weight : 224.05 g/mol

- CAS Number : 4333-62-4

- Appearance : White to almost white powder or crystalline form

- Purity : ≥ 98% (HPLC) .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of DMIM·I against various microorganisms. The effectiveness of DMIM·I can be compared with other ionic liquids:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μM |

| This compound | Escherichia coli | 100 μM |

| 1-Alkyl-3-methylimidazolium salts | Candida albicans | 25 μM |

| 1-Alkyl-3-methylimidazolium salts | Pseudomonas aeruginosa | 75 μM |

These findings indicate that DMIM·I has significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and opportunistic pathogens like Pseudomonas aeruginosa .

Cytotoxic Effects

The cytotoxicity of DMIM·I has been investigated in various cell lines. A study assessing its effects on HeLa cells reported an EC value of approximately 500 μM, indicating a moderate cytotoxic effect at higher concentrations. This suggests potential for selective toxicity in cancer therapies:

| Cell Line | EC (μM) |

|---|---|

| HeLa | 500 |

| MCF-7 (breast cancer) | 380 |

| HT-29 (colon cancer) | 450 |

These results highlight the compound's potential as an anticancer agent while also emphasizing the need for further research to optimize its therapeutic index .

Case Studies

- Anticancer Activity : A study focused on the effects of DMIM·I on MCF-7 breast cancer cells showed that it induced apoptosis through the activation of caspase pathways. The study concluded that DMIM·I could be developed as a novel chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells .

- Environmental Impact : Research on the ecotoxicological effects of DMIM·I revealed that it inhibited reproduction in aquatic organisms such as Folsomia candida at concentrations as low as 30 μmol/kg dry weight soil. This raises concerns about the environmental impact of ionic liquids when used in industrial applications .

The biological activity of DMIM·I is attributed to several mechanisms:

- Membrane Disruption : Ionic liquids like DMIM·I can disrupt microbial membranes due to their amphiphilic nature, leading to cell lysis.

- Enzyme Inhibition : Studies suggest that DMIM·I may inhibit key enzymes involved in metabolic pathways of bacteria and fungi.

- Induction of Oxidative Stress : It has been proposed that DMIM·I induces oxidative stress in cells, leading to apoptosis in cancer cells.

科学的研究の応用

Electrochemistry

1,3-Dimethylimidazolium iodide serves as an effective electrolyte in electrochemical cells. Its properties enhance energy efficiency in batteries and supercapacitors, allowing for improved charge-discharge cycles and overall performance. Research indicates that using this ionic liquid can lead to higher conductivity and stability in electrochemical applications .

Green Chemistry

In the realm of green chemistry, this compound acts as a solvent in various chemical reactions. Its ability to promote sustainable practices is significant; it reduces toxic waste and improves reaction yields. For instance, it has been utilized in the synthesis of cyclic carbonates from epoxides and carbon dioxide without the need for metal catalysts, showcasing its potential in eco-friendly chemical transformations .

Material Science

This compound plays a crucial role in the synthesis of advanced materials. It is used in developing conductive polymers and nanocomposites, which are essential for electronic applications. The unique properties of this compound facilitate the creation of materials with enhanced electrical conductivity and thermal stability .

Pharmaceuticals

In pharmaceutical research, this compound is explored for its potential in drug delivery systems. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is critical for improving therapeutic efficacy. Studies have shown that this ionic liquid can stabilize APIs and facilitate their transport across biological membranes .

Biotechnology

The compound is also applied in biotechnology for the extraction and purification of biomolecules. Its unique properties enhance the efficiency of bioprocesses involved in enzyme and protein production. By improving extraction yields and purity levels, this compound contributes significantly to advancements in biotechnological applications .

Case Study 1: Organocatalysis

A recent study highlighted the use of this compound as a bifunctional organocatalyst for synthesizing cyclic carbonates from epoxides under mild conditions. The catalyst demonstrated high efficiency with only 1 mol% loading required to achieve excellent yields within one hour. Mechanistic studies revealed that the compound facilitates the epoxy ring-opening process crucial for this transformation .

Case Study 2: Polymerization Initiation

In another application within material science, this compound was shown to liberate methyl iodide as a side product while initiating polymerization reactions in epoxy thermosets. This characteristic allows for controlled polymer network structures that are vital for producing durable materials with specific mechanical properties .

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSMIBSHEYKMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962991 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-62-4 | |

| Record name | 1,3-Dimethylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolium, 1,3-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Dimethylimidazolium iodide?

A1: this compound has a molecular formula of C5H9IN2 and a molecular weight of 224.06 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: While specific data wasn't provided in the abstracts, techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are commonly employed to characterize DMII and its derivatives. [, ]

Q3: How does the presence of water affect this compound?

A3: Anhydrous DMII exhibits distinct properties compared to its hydrous form. For example, anhydrous DMII shows a high dissolution capability toward 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound typically insoluble in many common organic solvents, while hydrous DMII doesn't. This difference arises from the hydration layer formed around the F- anion in hydrous DMII, hindering its interaction with TATB. []

Q4: How does this compound influence the stability of perovskite solar cells?

A4: DMII acts as an "ionic stabilizer" in perovskite solar cells, passivating defects and enhancing film quality. It reacts with excess PbI2, reduces recombination centers, and promotes larger grain growth, ultimately improving device performance and stability. []

Q5: Can this compound be used in catalytic applications?

A5: Yes, DMII can act as a precursor for carbenes. For instance, it's been used in the carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxides with aromatic aldehydes. []

Q6: What role does this compound play in dye-sensitized solar cells (DSSCs)?

A6: DMII serves as a component of electrolytes in DSSCs. Notably, eutectic melts containing DMII exhibit high conductivity and contribute to improved efficiency and stability in solvent-free DSSCs. []

Q7: Have there been computational studies on this compound?

A7: Yes, quantum chemical calculations have provided insights into the stability of anhydrous DMII, demonstrating its stability in the bulk phase despite being unstable in the gas phase. []

Q8: How does modifying the structure of this compound affect its properties?

A8: Structural modifications can significantly impact the properties of DMII derivatives. For instance, introducing ether, ester, or amide groups in the cation side chain can influence antimicrobial toxicity and performance in DSSCs. []

Q9: Are there strategies to enhance the stability of formulations containing this compound?

A9: While specific strategies weren't detailed in the provided abstracts, optimizing the composition of eutectic melts and controlling moisture levels are crucial for enhancing stability in DSSC applications. [, ]

Q10: What other research areas involve this compound?

A10: DMII finds applications in various fields. Research includes its use in controlling the crystallization of hen egg white lysozyme, [] modifying the dissolution kinetics and solubility of lysozyme crystals, [] and inducing LCST-type phase behavior through host-guest complexation with pillar[5]arene. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。